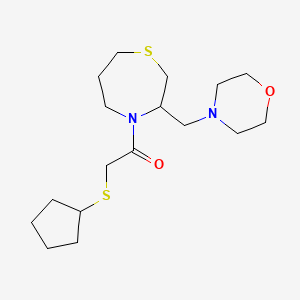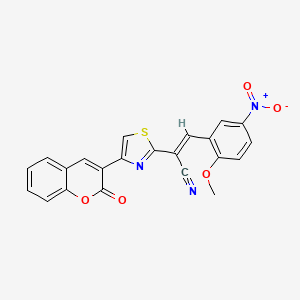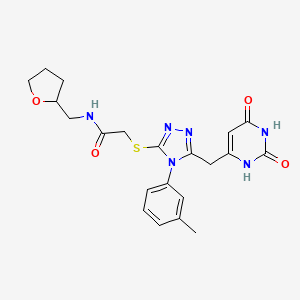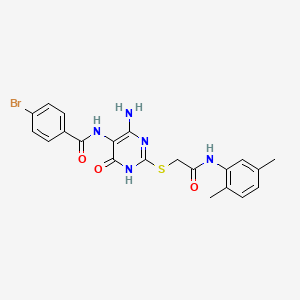![molecular formula C15H17F2N3O B2426540 N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide CAS No. 1427967-00-7](/img/structure/B2426540.png)
N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the inhibitory neurotransmitter GABA.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the excitability of neurons.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can reduce the reinforcing effects of drugs of abuse and decrease seizure activity. This compound has also been investigated for its potential to enhance cognitive function and treat anxiety disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide is its high selectivity for GABA aminotransferase, which reduces the likelihood of off-target effects. However, this compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not yet fully understood. Additionally, this compound is a potent inhibitor of GABA aminotransferase, which can result in a rapid increase in GABA levels in the brain. This can have both therapeutic and adverse effects, depending on the dose and timing of administration.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide was first synthesized by a team of researchers led by Dr. James Cook at the University of Wisconsin-Milwaukee. The synthesis involves the reaction of 1-cyanocyclopentene with N-methyl-3,4-difluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to yield this compound.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can reduce the reinforcing effects of drugs of abuse and decrease seizure activity. This compound has also been investigated for its potential to enhance cognitive function and treat anxiety disorders.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4-difluoro-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-20(11-4-5-12(16)13(17)8-11)9-14(21)19-15(10-18)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNHWDDNJASDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)


![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)




![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)


